molecular formula C23H26N2O4 B5159039 (4-Methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl]methanone

(4-Methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl]methanone

Cat. No.: B5159039
M. Wt: 394.5 g/mol
InChI Key: OJQNZCCGCZPFBJ-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl]methanone is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and a tetrahydropyrano[4,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl]methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and yields. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (4-Methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl]methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its interactions with biological targets can be optimized to create effective therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl]methanone
  • (4-Methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl]methanol
  • (4-Methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl]amine

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-23(2)13-20-19(14-29-23)21(15-5-9-17(27-3)10-6-15)25(24-20)22(26)16-7-11-18(28-4)12-8-16/h5-12,19,21H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQNZCCGCZPFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NN(C(C2CO1)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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